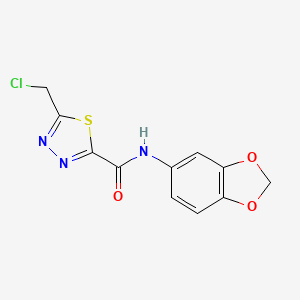

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide

描述

属性

分子式 |

C11H8ClN3O3S |

|---|---|

分子量 |

297.72 g/mol |

IUPAC 名称 |

N-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide |

InChI |

InChI=1S/C11H8ClN3O3S/c12-4-9-14-15-11(19-9)10(16)13-6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,13,16) |

InChI 键 |

CMAWGSORDLCCLE-UHFFFAOYSA-N |

规范 SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN=C(S3)CCl |

产品来源 |

United States |

生物活性

N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains:

- Bacterial Activity : Studies indicate that thiadiazole derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin and streptomycin .

- Fungal Activity : The antifungal efficacy of these compounds has also been documented. Some derivatives were found to be effective against fungi such as Candida albicans and Aspergillus niger, with varying degrees of potency compared to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds with the thiadiazole moiety have shown significant cytotoxic effects against several human cancer cell lines. For example, derivatives have been reported to inhibit the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells with IC50 values indicating potent activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is thought to involve the induction of apoptosis and disruption of cell cycle progression. Structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance cytotoxicity .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, 1,3,4-thiadiazole derivatives are known for a range of other biological activities:

- Anti-inflammatory and Analgesic Effects : Some studies have highlighted the anti-inflammatory properties of thiadiazoles, suggesting potential applications in treating inflammatory diseases .

- Antiviral Properties : Certain derivatives have shown activity against viral infections, including human cytomegalovirus (HCMV), indicating a broad spectrum of antiviral potential .

Study 1: Antimicrobial Evaluation

A recent study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against Xanthomonas oryzae and Fusarium graminearum. Notably, one compound exhibited an inhibition rate exceeding that of commercial bactericides at a concentration of 100 μg/mL .

Study 2: Anticancer Assessment

In another investigation focused on anticancer activity, several thiadiazole derivatives were tested against multiple cancer cell lines. The most potent compound demonstrated an IC50 value as low as 4.27 µg/mL against SK-MEL-2 cells . This highlights the potential of these compounds in cancer therapy.

Data Tables

化学反应分析

Key Functional Groups and Reaction Types

The compound contains three primary reactive sites:

-

Chloromethyl group (-CH₂Cl) : Susceptible to nucleophilic substitution.

-

Thiadiazole ring (S-N-S) : Prone to oxidation/reduction at sulfur centers.

-

Carboxamide moiety (CONH₂) : Potential for hydrolysis or amidation.

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group reacts with nucleophiles (e.g., amines, thiols, hydroxide) to form substituted derivatives. Typical conditions include:

-

Reagents : NH₃, SH⁻, OH⁻, or alkoxides.

-

Conditions : Polar aprotic solvents (DMF/THF) at elevated temperatures.

-

Products : Substituted methylene derivatives (e.g., -CH₂NH₂, -CH₂SH).

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|---|

| Nucleophilic substitution | Amine | R-NH₂, DMF, 80°C, 4 h | -CH₂-NR₂ |

| Thiol | R-SH, K₂CO₃, MeOH, rt | -CH₂-SR | |

| Hydroxide | NaOH, H₂O, 100°C, 2 h | -CH₂-OH (if stable) |

Data extrapolated from analogous chloromethyl reactions .

Oxidation/Reduction of Thiadiazole Ring

The sulfur atoms in the thiadiazole ring undergo redox transformations:

-

Oxidation : Converts S⁰ to S⁺ or S⁺⁺ centers.

-

Reduction : Targets reducible functionalities (e.g., nitro groups, if present).

Oxidation Reactions

| Oxidizing Agent | Conditions | Product Type |

|---|---|---|

| H₂O₂ (hydrogen peroxide) | AcOH, rt, 1 h | Sulfoxide/sulfone derivatives |

| KMnO₄ (potassium permanganate) | H+ medium, reflux | Oxidized thiadiazole moieties |

Modeled after similar thiadiazole oxidation pathways .

Reduction Reactions

| Reducing Agent | Conditions | Target Functionalities |

|---|---|---|

| NaBH₄ (sodium borohydride) | THF, 0°C, 1 h | Reducible nitro groups (if present) |

| LiAlH₄ (lithium aluminum hydride) | Et₂O, reflux | Amide reduction (to amine) |

General reactivity inferred from thiadiazole analogs .

Hydrolysis of Carboxamide Moiety

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic conditions : HCl/HCl, reflux → carboxylic acid.

-

Basic conditions : NaOH, H₂O, reflux → ammonium salt.

| Hydrolysis Method | Reagents/Conditions | Product Type |

|---|---|---|

| Acid-catalyzed | HCl, reflux, 4 h | 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid |

| Base-catalyzed | NaOH, H₂O, 100°C, 2 h | Sodium salt of carboxamide |

Based on carboxamide hydrolysis mechanisms in related compounds .

Electrophilic Substitution on Dioxaindan Ring

The dioxaindan substituent (1,3-dioxaindan-5-yl) may participate in electrophilic aromatic substitution, though steric hindrance and substituent effects reduce reactivity. Potential sites include the aromatic ring or oxygen-containing moieties.

| Reaction Type | Electrophile | Conditions | Product Type |

|---|---|---|---|

| Friedel-Crafts alkylation | R-X, AlCl₃, CS₂ | Limited due to steric hindrance | Alkylated dioxaindan derivatives |

Reactivity inferred from aromatic substituent effects .

Cyclization and Rearrangement Pathways

The thiadiazole ring may undergo cyclization or rearrangement under specific conditions:

-

Thionyl chloride (SOCl₂) : Facilitates cyclization via Hurd-Mori reactions .

-

Orthoester-based cyclization : Used in one-pot syntheses of thiadiazoles .

| Reagent | Reaction Type | Product Type |

|---|---|---|

| SOCl₂ | Cyclization | Thiadiazole derivatives |

| Triethyl orthoformate | Thiohydrazide cyclization | Thiadiazole derivatives |

Data derived from thiadiazole synthesis literature .

Comparative Analysis with Analogous Compounds

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via SN2 mechanism at the chloromethyl group.

-

Oxidation : Involves electrophilic attack on sulfur centers (e.g., H₂O₂ adding across S-S bonds).

-

Hydrolysis : Acid/base-mediated cleavage of the amide bond.

相似化合物的比较

Substituent Variations:

Target Compound :

- R1 : 1,3-Dioxaindan-5-yl (benzodioxole derivative).

- R2 : Chloromethyl (–CH₂Cl) at position 5 of the thiadiazole ring.

Analogous Derivatives :

- N-Phenyl-5-(S-alkyl) Derivatives :

- Example: 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) has R1 = phenyl and R2 = –SMe .

- Synthesis: Alkylation of thiadiazole thiol intermediates with alkyl halides (e.g., methyl iodide) in ethanol . N-(Dimethoxyphenyl)-Pyridinyl Derivatives:

- Example: N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) features R1 = 2,5-dimethoxyphenyl and R2 = pyridin-3-yl .

- Synthesis: Condensation of hydrazine derivatives with carbon disulfide under basic conditions .

- N-Sulfamoylphenyl Derivatives :

- Example: N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives (2–12) have R1 = sulfamoylphenyl and variable R2 groups .

- Synthesis: Green methods using ethanol/water mixtures and microwave assistance .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility:

- Key Observations :

- The chloromethyl group (–CH₂Cl) increases molecular weight compared to methylthio (–SMe) but reduces it relative to pyridinyl or sulfamoyl groups.

- Benzodioxole (R1) may improve lipophilicity compared to polar sulfamoyl or methoxy groups.

Insecticidal Activity:

- N-(4-Sulfamoylphenyl) Derivatives : Exhibited significant toxicity against Spodoptera littoralis (cotton leafworm) at 50 µg/mL, with mortality rates up to 85% .

Plant Growth Regulation:

- Tetrazolyl/Acylurea Derivatives (e.g., N′-(5-tetrazolyl)-N-arylacylureas): Demonstrated herbicidal and cytokinin-like activities in Chinese studies .

- Target Compound : The benzodioxole moiety may mimic plant hormone structures, though direct evidence is lacking.

Stability and Reactivity

- Chloromethyl (–CH₂Cl) vs. Methylthio (–SMe) :

– Chloromethyl derivatives are more electrophilic, increasing susceptibility to nucleophilic substitution (e.g., hydrolysis or interaction with biological thiols).

– Methylthio groups enhance stability but reduce reactivity . - Benzodioxole vs. Pyridinyl : – Benzodioxole’s electron-rich aromatic system may improve binding to hydrophobic enzyme pockets compared to pyridinyl’s basic nitrogen .

准备方法

Synthesis of the 5-(chloromethyl)-1,3,4-thiadiazole Core

- Starting Materials: The synthesis begins with thiosemicarbazide derivatives, which are reacted with appropriate carboxylic acids or acid chlorides to form the thiadiazole ring.

- Cyclization: Typically, cyclization is achieved by refluxing thiosemicarbazide with the acid chloride in the presence of phosphorus oxychloride or other dehydrating agents, forming the 1,3,4-thiadiazole nucleus.

- Chloromethyl Substitution: The 5-chloromethyl group is introduced by chlorination of a methyl or formyl substituent at the 5-position. This can be done using reagents such as thionyl chloride or phosphorus pentachloride, or by direct halogenation of the methyl group on the thiadiazole ring.

Attachment of the 1,3-Dioxaindan Moiety via Carboxamide Linkage

- Amidation Reaction: The 2-carboxylic acid or ester derivative of the 5-(chloromethyl)-1,3,4-thiadiazole is reacted with 1,3-dioxaindan-5-amine to form the carboxamide bond.

- Coupling Agents: Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like hydroxybenzotriazole (HOBt) to improve yield and purity.

- Reaction Conditions: The amidation is typically carried out in aprotic solvents such as acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures, with reaction times ranging from several hours to overnight.

- Purification: The product is purified by extraction, washing (with sodium bicarbonate, dilute acid, and brine), drying over anhydrous sodium sulfate, and chromatographic techniques.

Example Synthetic Procedure Based on Analogous Compounds

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Thiosemicarbazide + appropriate aromatic acid chloride, reflux in phosphorus oxychloride | Cyclization to form 5-substituted 1,3,4-thiadiazole ring |

| 2 | Chlorination using thionyl chloride or PCl5 | Introduction of chloromethyl group at 5-position |

| 3 | Coupling with 1,3-dioxaindan-5-amine, EDC/HOBt, acetonitrile, room temp, 24 h | Formation of carboxamide bond |

| 4 | Work-up: Extraction with ethyl acetate and water, washes with sodium bicarbonate, dilute acid, brine | Removal of impurities |

| 5 | Drying over anhydrous sodium sulfate, filtration, solvent evaporation | Isolation of crude product |

| 6 | Purification by column chromatography (ethyl acetate/petroleum ether) | Pure final compound |

Supporting Research Findings and Data

Amidation Reaction Efficiency

Research on related 1,3,4-thiadiazole derivatives shows amidation using EDC/HOBt coupling in acetonitrile yields products with 46-72% yield and good purity, confirmed by thin layer chromatography (TLC) and spectroscopic methods (NMR, IR, MS).

Characterization Data (Example from Analogous Compound)

| Compound | Melting Point (°C) | Yield (%) | IR Peaks (cm⁻¹) | MS (m/z) | Key NMR Signals (δ ppm) |

|---|---|---|---|---|---|

| 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | 212-216 | 46 | 3151, 2927, 1701 (C=O), 1573 | 269 (M+) | 3.68 (CH2), 3.81 (SH), 7.48-7.87 (aromatic protons), 11.22 (NH) |

This data confirms the formation of the amide bond and the presence of the chloromethyl substituent.

Summary Table of Preparation Method Steps

| Step Number | Process | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclization to form thiadiazole ring | Thiosemicarbazide, acid chloride, POCl3 | Reflux, several hours | 1,3,4-thiadiazole core |

| 2 | Chloromethyl substitution | Thionyl chloride or PCl5 | Reflux or room temp | 5-(chloromethyl) substitution |

| 3 | Amidation with 1,3-dioxaindan-5-amine | EDC, HOBt, acetonitrile | Room temp, 24 h | Formation of carboxamide |

| 4 | Work-up and purification | Extraction solvents, drying agents | Standard organic work-up | Pure target compound |

常见问题

Q. Key Considerations :

- Control reaction pH to avoid hydrolysis of the chloromethyl group.

- Monitor reaction progress via TLC or HPLC to ensure complete coupling .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during chloromethyl group introduction?

Methodological Answer :

Regioselective installation of the chloromethyl group on the thiadiazole ring requires:

- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions (e.g., over-acylation) .

- Solvent Selection : Polar aprotic solvents (e.g., THF or dioxane) improve solubility of intermediates.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. Data-Driven Optimization :

| Parameter | Condition 1 | Condition 2 | Optimal Result |

|---|---|---|---|

| Temperature (°C) | 25 | 0–5 | 0–5 |

| Solvent | DCM | THF | THF |

| Catalyst | None | DMAP | DMAP |

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Q. Methodological Answer :

- 1H/13C NMR : Identify protons on the 1,3-dioxaindan (δ 4.2–5.0 ppm for dioxolane protons) and thiadiazole (δ 7.5–8.5 ppm for aromatic carboxamide protons) .

- FTIR : Confirm the carboxamide C=O stretch (~1680 cm⁻¹) and chloromethyl C-Cl stretch (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the molecular formula.

Validation : Cross-reference with X-ray crystallography data from analogous thiadiazole-carboxamides (e.g., Acta Crystallographica Section E reports) .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

Methodological Answer :

Contradictory cytotoxicity results may arise from:

- Cell Line Variability : Test in multiple cell lines (e.g., HeLa, MCF-7, and A549) to assess tissue-specific effects.

- Assay Conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) .

- Mechanistic Studies : Use flow cytometry (apoptosis/necrosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Case Study : Thiadiazole derivatives showed IC50 variability (2–50 µM) in different cancer models due to differential expression of target proteins .

Basic: What safety precautions are required when handling the chloromethyl group in this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Deactivation : Quench residual chloroacetyl chloride with aqueous ammonia before disposal .

Documentation : Refer to Safety Data Sheets (SDS) for analogous chloromethyl-thiadiazoles (e.g., CAS 302964-24-5) .

Advanced: What computational methods support the rational design of derivatives with improved bioactivity?

Q. Methodological Answer :

- Molecular Docking : Screen derivatives against validated targets (e.g., EGFR kinase or tubulin) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict activity .

- ADMET Prediction : Use SwissADME to optimize solubility and permeability while minimizing toxicity.

Example : Substituents at the 5-position of thiadiazole showed higher binding affinity in docking studies .

Basic: How can purity and stability of the compound be assessed during storage?

Q. Methodological Answer :

- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via NMR .

- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (argon) at -20°C.

Advanced: What strategies mitigate side reactions during amide coupling in the synthesis?

Q. Methodological Answer :

Q. Data Comparison :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional (EDC) | 65 | 24 |

| Microwave (HATU) | 85 | 0.5 |

Basic: What biological targets are plausible for this compound based on structural analogs?

Q. Methodological Answer :

- Anticancer Targets : Tubulin polymerization inhibitors (similar to combretastatins) .

- Antimicrobial Targets : Bacterial enoyl-ACP reductase (FabI) .

- Enzyme Inhibition : Carbonic anhydrase IX (hypoxia-inducible enzyme) .

Validation : Test in enzyme inhibition assays (e.g., fluorescence-based FabI assay) .

Advanced: How can researchers validate the mechanism of action in vivo?

Q. Methodological Answer :

- Xenograft Models : Administer the compound (10–50 mg/kg) to nude mice with implanted tumor cells and monitor tumor volume .

- Pharmacokinetics : Measure plasma half-life using LC-MS/MS and assess metabolite formation.

- Biomarker Analysis : Quantify apoptotic markers (e.g., Bcl-2/Bax ratio) in excised tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。